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Introduction

Vanadium oxides, particularly vanadium dioxide (VO2) and vanadium pentoxide (V20s), are
materials of significant scientific interest due to their rich electronic and structural properties.
Vanadium dioxide is well-known for its reversible metal-insulator transition (MIT) near room
temperature, a property that makes it a candidate for applications in smart windows, sensors,
and electronic switching devices. Vanadium pentoxide, a semiconductor with a layered
structure, is extensively studied for its catalytic and electrochemical properties, making it
relevant for energy storage and chemical synthesis.

Doping vanadium oxides with transition metals like nickel is a key strategy to modulate their
electronic structure and, consequently, their functional properties. For researchers in materials
science and related fields, including those in drug development who may utilize these materials
in biosensing or as catalysts, a thorough understanding of the electronic alterations induced by
nickel doping is crucial. This guide provides a comprehensive overview of the synthesis,
experimental characterization, and theoretical understanding of the electronic structure of
nickel-doped vanadium oxide.

Synthesis of Nickel-Doped Vanadium Oxides

Several methods are employed for the synthesis of nickel-doped vanadium oxides, each
offering distinct advantages in controlling the material's morphology, crystallinity, and doping
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concentration.

Hydrothermal Synthesis

The hydrothermal method is a versatile technique for synthesizing crystalline materials from
agueous solutions at elevated temperatures and pressures.

Experimental Protocol:

Precursor Preparation: A typical synthesis of Ni-doped VO2(B) involves dissolving V20s
powder and a reducing agent, such as maltose (C12H22011), in deionized water. A calculated
amount of nickel nitrate (Ni(NOs)2) is added to achieve the desired Ni/V molar ratio (e.g., 1
at.%, 2 at.%, 3 at.%).

Homogenization: The mixture is magnetically stirred at room temperature for approximately
30 minutes to ensure a homogeneous solution.

Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel
autoclave and heated in an oven at a specific temperature (e.g., 180°C) for an extended
period (e.g., 24 hours).

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The
precipitate is collected by filtration, washed with deionized water and ethanol, and then
freeze-dried.

Annealing: The dried powder is subsequently sintered under a nitrogen atmosphere at a
temperature of around 350°C for 1 hour to yield the final Ni-doped VO2z(B) product.

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis uses organic solvents instead of
water, allowing for better control over the particle size and morphology.

Experimental Protocol:

e Precursor Solution: For V-doped NiO, nickel(ll) acetylacetonate is dissolved in oleylamine in
a two-necked round-bottom flask. To achieve doping, a specific atomic percentage of
vanadium pentoxide is added to this initial solution.
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Heating and Inert Atmosphere: The solution is heated to 110°C with continuous stirring under
a nitrogen flow for about 45 minutes to obtain a clear solution.

Reduction: The solution is then cooled to and maintained at 90°C. A mixture of borane tri-
ethylamine and oleylamine is rapidly injected into the solution, causing it to turn dark. This
mixture is stirred for an additional hour.

Nanoparticle Collection: The resulting nanoparticles are collected via centrifugation (e.g., at
6000 rpm for 15 minutes) and washed multiple times with ethanol.

Co-precipitation

Co-precipitation is a straightforward and scalable method for synthesizing doped metal oxides.
Experimental Protocol:

Precursor Solution: For V20s-doped NiOz2, nickel nitrate hexahydrate [Ni(NOs)2:6H20] is
used as the precursor and dissolved in deionized water under continuous stirring at 100°C.

Precipitation: After 30 minutes, a 1 M sodium hydroxide (NaOH) solution is added to raise
the pH to approximately 12, leading to the formation of a precipitate.

Washing and Drying: The precipitate is washed several times with deionized water via
centrifugation (e.g., at 7000 rpm for 7 minutes) to remove impurities. The washed precipitate
is then dried in an oven at 150°C for 12 hours to obtain a fine powder. For doping, different
weight percentages of V20s are added during the initial precursor stage.[1]

Pulsed Laser Deposition (PLD)

PLD is a thin-film deposition technique that uses a high-power pulsed laser beam to ablate a
target material in a vacuum chamber, resulting in a thin film being deposited on a substrate.

Experimental Protocol:

o Target Preparation: Targets for PLD are prepared by mixing vanadium oxide (e.g., V20s) with
the desired percentage of nickel oxide (NiO) (e.g., 6%, 8%). The mixture is pressed into a
pellet.
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Deposition Chamber: The deposition is carried out in a vacuum chamber. A pulsed Nd:YAG
laser with a wavelength of 1064 nm can be used.

Deposition Parameters: The substrate is placed at a specific distance from the target. The
laser is focused on the target, and the deposition is carried out for a set number of pulses
and at a specific substrate temperature.

Annealing: The deposited thin films are subsequently annealed at a high temperature (e.g.,
450°C) for one hour to improve crystallinity.[2]

Experimental Characterization of Electronic
Structure

A suite of characterization techniques is employed to probe the electronic structure of nickel-

doped vanadium oxides.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental

composition, empirical formula, chemical state, and electronic state of the elements within a

material.

Experimental Protocol:

Sample Preparation: The synthesized powder or thin film sample is mounted on a sample
holder using conductive carbon tape. The sample is then introduced into the ultra-high
vacuum (UHV) chamber of the XPS instrument. To remove surface contaminants, the
sample surface can be sputtered with argon ions.

Data Acquisition: A monochromatic X-ray source (e.g., Al Ka, 1486.6 eV) is used to irradiate
the sample. The kinetic energy of the emitted photoelectrons is measured by a hemispherical
analyzer. Survey scans are first acquired to identify the elements present. High-resolution
spectra are then recorded for the specific elements of interest (e.g., V 2p, Ni 2p, O 1s).

Data Analysis: The binding energies of the core-level peaks are determined and compared to
reference values to identify the oxidation states of the elements. Peak fitting and
deconvolution are often necessary to separate different chemical states. For transition metal
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oxides, the analysis of 2p spectra can be complex due to multiplet splitting and satellite
features. It is crucial to use established fitting models and parameters for accurate
guantification of oxidation states.[3]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local geometric and electronic structure of a
specific element in a material. The X-ray Absorption Near Edge Structure (XANES) region
provides information on the oxidation state and coordination chemistry of the absorbing atom.

Experimental Protocol:

o Beamline Setup: XAS measurements are typically performed at a synchrotron radiation
facility. A double-crystal monochromator is used to select the desired X-ray energy.

o Measurement Mode: For vanadium K-edge XAS, spectra can be recorded in total electron
yield (TEY) mode, which is surface-sensitive, or fluorescence yield (FY) mode, which is more
bulk-sensitive.

o Data Acquisition: The X-ray energy is scanned across the absorption edge of the element of
interest (e.g., V K-edge). The absorption coefficient is measured as a function of the incident
X-ray energy.

o Data Analysis: The collected spectra are normalized. The energy of the absorption edge and
the features in the pre-edge region are analyzed to determine the oxidation state and local
symmetry of the vanadium atoms. Linear combination fitting with spectra of known standards
can be used for quantitative analysis of mixed-valence systems.[4]

Impact of Nickel Doping on Electronic Structure

Nickel doping introduces significant changes to the electronic structure of vanadium oxides,
which are manifested in their optical and electrical properties.

Band Gap Modification

One of the most significant effects of nickel doping is the alteration of the band gap energy. In
the case of V20s thin films doped with NiO, the optical band gap has been observed to
increase with the doping ratio. For instance, the band gap of pure V20s was found to be 2.32
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eV, which increased to 2.84 eV for 6% NiO doping and 2.93 eV for 8% NiO doping.[2][5] In
contrast, for V-doped NiOz, the band gap energy decreased from 3.75 eV for the undoped
material to 3.59 eV upon doping.[1] This tunability of the band gap is crucial for tailoring the
optical properties of the material for specific applications.

Oxidation States of Vanadium and Nickel

XPS and XANES studies reveal that nickel doping can influence the oxidation states of
vanadium. In some Ni-doped V20s systems, the presence of lower valence vanadium ions
(V4+*) alongside V>* has been reported.[6] The introduction of Ni2* ions, which have an ionic
radius (0.055 nm) similar to that of V4+ (0.058 nm), can lead to the substitution of V4* in the
VO2z(B) lattice.[7] This substitution can create oxygen vacancies to maintain charge neutrality,
which in turn affects the electronic conductivity. XPS analysis of V-doped NiO has shown the
presence of both V4+ and V>* states, and interestingly, an increase in the Ni3*/Ni2* ratio upon V
doping, which enhances p-type conductivity.[8]

Metal-Insulator Transition in VO2

For nickel-doped VO3, a key effect is the reduction of the MIT temperature. With increasing Ni
doping content, the phase transition temperature of VO: films has been shown to decrease
significantly, for example, from 73.4°C to 52.4°C.[9] This is attributed to lattice distortions
caused by the incorporation of Ni ions, which facilitates the transition from the monoclinic
(insulating) to the rutile (metallic) phase.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of nickel doping on the
electronic and structural properties of vanadium oxides.
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. Doping
Material System . Band Gap (eV) Reference
Concentration
V20s doped with NiO 0% 2.32 [2][5]
6% 2.84 [21[5]
8% 2.93 [2][5]
V-doped NiO2 Undoped 3.75 [1]
Doped 3.59 [1]
Table 1: Effect of Doping on Band Gap Energy
Material Doping
. Property Value Reference
System Concentration
) Increasing Ni Decreases from
Ni-doped VO2 MIT Temperature 9]
content 73.4°C 1o 52.4°C
) ] Lattice
Ni-doped V205 10 mol% Ni 11.512 A [6]
Parameter a
Lattice
3.567 A [6]
Parameter b
Lattice
4.386 A [6]
Parameter ¢
Lattice
Pure V20s 0% 11.478 A [6]
Parameter a
Lattice
3.583 A [6]
Parameter b
Lattice
4.362 A [6]

Parameter c

Table 2: Effect of Doping on MIT Temperature and Lattice Parameters
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Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental
workflows and the logical relationships in the study of nickel-doped vanadium oxides.
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Caption: Experimental workflow for the synthesis and characterization of nickel-doped
vanadium oxides.
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Caption: Logical relationship of nickel doping effects on the electronic structure of vanadium
oxide.

Conclusion

The introduction of nickel as a dopant into vanadium oxides provides a powerful means to
engineer their electronic structure. This guide has detailed the primary synthesis
methodologies, outlined the key experimental techniques for characterization, and summarized
the significant impacts of nickel doping, such as band gap modification and alteration of the
metal-insulator transition temperature. The provided quantitative data and workflow diagrams
offer a structured understanding of this complex materials system. For researchers and
scientists, this knowledge is fundamental for the rational design of novel materials with tailored
electronic properties for a wide array of applications, from advanced electronics to catalysis
and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.3c00604
https://www.semanticscholar.org/paper/The-Effect-of-Doping-on-the-Electrical-Conductivity-Hamad-Ali/b57fd960f3c758288808d266e4ba9e69683676c8
https://www.semanticscholar.org/paper/The-Effect-of-Doping-on-the-Electrical-Conductivity-Hamad-Ali/b57fd960f3c758288808d266e4ba9e69683676c8
https://www.semanticscholar.org/paper/The-Effect-of-Doping-on-the-Electrical-Conductivity-Hamad-Ali/b57fd960f3c758288808d266e4ba9e69683676c8
https://pubs.acs.org/doi/10.1021/acsnano.4c03964
https://pyrometallurgy.co.za/MoltenSlags2016/Manuscripts/Vanadium%20Oxidation%20State%20Determination%20by%20X-ray%20Ab.pdf
https://www.osti.gov/award-doi-service/biblio/10.46936/genr.proj.2004.9995/60007205
https://depts.washington.edu/solgel/documents/pub_docs/journal_docs/2015/yz_nickel.pdf
https://www.mdpi.com/2313-0105/5/2/46
https://www.mdpi.com/2076-3417/10/16/5415
https://www.researchgate.net/publication/353030135_Low_metal-insulator_transition_temperature_of_Ni-doped_vanadium_oxide_films
https://www.benchchem.com/product/b15487691#electronic-structure-of-nickel-doped-vanadium-oxide
https://www.benchchem.com/product/b15487691#electronic-structure-of-nickel-doped-vanadium-oxide
https://www.benchchem.com/product/b15487691#electronic-structure-of-nickel-doped-vanadium-oxide
https://www.benchchem.com/product/b15487691#electronic-structure-of-nickel-doped-vanadium-oxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15487691?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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